N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-4-3-5-15(10-12)18-22-23-19(24(18)20)27-11-17(26)21-16-8-6-14(7-9-16)13(2)25/h3-10H,11,20H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVVFDZWKVZKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C17H18N6O3S
- CAS Number : 760182-20-5
The structure features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazole showed moderate activity against various bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the sulfanyl group in this compound may enhance its antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Enterococcus faecalis | 40 µg/mL |
| This compound | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A notable investigation involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. The study indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the phenyl and triazole rings significantly influence the biological activity of the compound. For example:
- Electron-donating groups on the phenyl ring enhance cytotoxicity.
- Substitution patterns on the triazole ring are critical for antimicrobial efficacy.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted by Walid Fayad et al. highlighted the effectiveness of a related compound in inhibiting tumor growth in vivo. The compound was tested on xenograft models, showing a significant reduction in tumor size compared to controls .
- Antimicrobial Screening : Another study assessed various derivatives against a panel of bacterial strains using the disk diffusion method. The results indicated that certain modifications to the triazole moiety increased antibacterial activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
